molecular formula C11H16ClNO B1487600 7-Ethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 1221723-15-4

7-Ethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B1487600
CAS No.: 1221723-15-4
M. Wt: 213.7 g/mol
InChI Key: LIVUKXCTRFYXBI-UHFFFAOYSA-N
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Description

7-Ethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 1221723-15-4) is a chemical compound with the molecular formula C11H16ClNO and a molecular weight of 213.70 . It belongs to the 1,2,3,4-tetrahydroisoquinoline (THIQ) class, a scaffold recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous natural alkaloids and synthetic compounds with broad biological activity . The THIQ core is a versatile building block for drug discovery and development. Research into THIQ derivatives has uncovered a wide spectrum of pharmacological activities, including anti-cancer, anti-viral, anti-bacterial, and anti-inflammatory properties . Specifically, novel tetrahydroisoquinoline-indole derivatives have been investigated as potent P-glycoprotein (P-gp) inhibitors to overcome multidrug resistance (MDR) in cancer cells, thereby potentially enhancing the efficacy of chemotherapeutic agents . Furthermore, other THIQ-based compounds have been explored as selective antagonists for receptors like the orexin 1 (OX1) receptor, a potential target for treating addiction . The synthetic approaches to constructing the THIQ scaffold are well-established, with common methods including the Pictet-Spengler condensation and the Bischler-Napieralski reaction . This compound is provided for research applications only.

Properties

IUPAC Name

7-ethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-2-13-11-4-3-9-5-6-12-8-10(9)7-11;/h3-4,7,12H,2,5-6,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVUKXCTRFYXBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(CCNC2)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

7-Ethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with enzymes such as histone deacetylases (HDACs), which are crucial for regulating gene expression through epigenetic modifications. The interaction between this compound and HDACs can lead to the inhibition of these enzymes, thereby affecting the acetylation status of histones and altering gene expression patterns. Additionally, this compound may interact with other proteins involved in cell signaling pathways, further influencing cellular processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of HDACs by this compound can lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and differentiation. These changes can result in altered cellular behavior, such as increased cell proliferation or apoptosis, depending on the cellular context.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly enzymes like HDACs. By binding to the active site of HDACs, this compound inhibits their enzymatic activity, leading to an accumulation of acetylated histones. This accumulation can result in changes in chromatin structure and gene expression. Additionally, this compound may interact with other proteins and enzymes, influencing various biochemical pathways and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential effects on cellular function, including changes in gene expression and cell behavior.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as the modulation of gene expression and cell signaling pathways. At higher doses, toxic or adverse effects may be observed, including cellular toxicity and disruption of normal cellular processes. It is important to determine the optimal dosage range to maximize the therapeutic potential of this compound while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound may undergo biotransformation through enzymatic reactions, leading to the formation of metabolites that can further interact with cellular components. The effects of this compound on metabolic flux and metabolite levels are important considerations in understanding its overall biochemical impact.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including transporters and binding proteins. This compound may be transported across cellular membranes through specific transporters, affecting its localization and accumulation within different cellular compartments. Understanding the transport mechanisms of this compound is crucial for elucidating its cellular effects and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound within the nucleus, cytoplasm, or other organelles can influence its interactions with biomolecules and its overall biochemical effects.

Biological Activity

7-Ethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (ETHIQ) is a derivative of the tetrahydroisoquinoline (THIQ) class of compounds, known for their diverse biological activities. This article explores the biological activity of ETHIQ, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Tetrahydroisoquinolines

Tetrahydroisoquinolines are a significant class of alkaloids with a wide range of biological activities, including neuroprotective, anti-cancer, and anti-inflammatory properties. The unique structure of THIQs allows for various modifications that can enhance their biological efficacy. Specifically, the 7-position substitution in THIQs has been shown to play a critical role in modulating their activity against various biological targets.

Neuroprotective Effects

Research indicates that THIQ derivatives exhibit neuroprotective properties, particularly against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. For instance, studies have shown that certain THIQ analogs can inhibit acetylcholinesterase (AChE), an enzyme associated with cognitive decline in Alzheimer's patients. ETHIQ has been evaluated for its potential to inhibit AChE and protect neuronal cells from oxidative stress.

Table 1: Neuroprotective Activity of ETHIQ and Related Compounds

CompoundAChE Inhibition (IC50 μM)Neuroprotective Effect
ETHIQTBDModerate
6-Methoxy-THIQ0.27Significant
GM-3-180.9 - 10.7High

Anticancer Activity

ETHIQ and its analogs have been investigated for their anticancer properties. A study focused on the synthesis and evaluation of various THIQ derivatives demonstrated significant activity against KRas-driven colon cancer cell lines. The compound GM-3-18 exhibited notable KRas inhibition with IC50 values ranging from 0.9 to 10.7 μM.

Table 2: Anticancer Activity of Selected THIQ Derivatives

CompoundCancer Cell LineIC50 (μM)
ETHIQTBDTBD
GM-3-18Colo3200.9 - 10.7
GM-3-121HCT1161.72

The mechanism by which ETHIQ exerts its biological effects is primarily through the modulation of neurotransmitter systems and inhibition of specific enzymes. For instance, its action as an AChE inhibitor suggests potential benefits in enhancing cholinergic signaling in neurodegenerative conditions.

Study on Neuroprotection

In a recent study published in RSC Advances, researchers synthesized several THIQ derivatives and assessed their neuroprotective effects in vitro using rat pheochromocytoma (PC12) cells exposed to oxidative stress. ETHIQ showed moderate protective effects compared to more potent analogs like GM-3-18 .

Study on Anticancer Activity

Another study published in PMC evaluated the anticancer potential of ETHIQ derivatives against various colon cancer cell lines using synthetic lethality approaches targeting KRas pathways. Results indicated that while ETHIQ had some activity, it was less effective than other tested compounds like GM-3-121 .

Scientific Research Applications

Medicinal Chemistry

ETHIQ has shown promise in several therapeutic areas:

  • Neuroprotective Properties : Research indicates that ETHIQ can protect neurons from oxidative stress, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's disease. In animal models, ETHIQ demonstrated significant protective effects against neuronal death induced by oxidative stress.
  • Antitumor Activity : ETHIQ and its analogs have been investigated for their potential as antitumor agents. Studies have shown that certain THIQ derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting a mechanism that may involve apoptosis induction .
  • Antimicrobial Activity : ETHIQ has displayed significant antimicrobial properties. For example, it has been tested against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating effective inhibition at low concentrations (12.5 µg/mL for S. aureus and 25 µg/mL for E. coli).
  • Antiviral Activity : Recent studies have highlighted the antiviral potential of ETHIQ derivatives against SARS-CoV-2, the virus responsible for COVID-19. One study reported an effective concentration (EC50) of 3.15 µM against the virus in vitro .

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding how modifications to the ETHIQ structure can enhance its biological activity:

  • Ethoxy Substitution : The presence of an ethoxy group at position 7 has been associated with improved antimicrobial activity compared to other substituents .
  • Aromatic Rings : The introduction of additional aromatic rings can enhance binding affinity to target proteins, which is essential for developing effective therapeutic agents .

Antibacterial Efficacy

A study evaluated the efficacy of ETHIQ against multidrug-resistant bacterial strains. It showed comparable efficacy to established antibiotics, suggesting its potential as a lead compound for further development in antibiotic therapies.

Neuroprotective Effects

In a controlled study involving animal models of neurodegenerative diseases, ETHIQ exhibited protective effects against neuronal death induced by oxidative stress. This highlights its potential as a neuroprotective agent in clinical settings .

Biochemical Mechanisms

The mechanisms underlying the biological activities of ETHIQ are multifaceted:

  • Enzyme Inhibition : Some THIQ derivatives inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.
  • Receptor Modulation : Certain compounds interact with neurotransmitter receptors, which could explain their neuroprotective effects observed in various studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Substituent Effects

The pharmacological and physicochemical properties of tetrahydroisoquinoline derivatives are highly dependent on substituent type, position, and electronic nature. Below is a comparative analysis of key analogues:

Compound Name Substituent(s) Molecular Formula Key Properties/Activities Reference
7-Methoxy-THIQ hydrochloride 7-OCH₃ C₁₀H₁₄ClNO Higher solubility than ethoxy analogue; used in CNS studies due to methoxy’s small size
6,7-Dimethoxy-THIQ hydrochloride 6-OCH₃, 7-OCH₃ C₁₁H₁₆ClNO₂ Potent analgesic/anti-inflammatory (3.3× diclofenac sodium efficacy at 0.5 mg/kg)
7-Trifluoromethyl-THIQ hydrochloride 7-CF₃ C₁₀H₁₀ClF₃N Electron-withdrawing CF₃ group enhances metabolic stability; used in enzyme inhibition
7-Bromo-THIQ hydrochloride 7-Br C₉H₁₁BrClN Halogen substitution improves binding affinity in receptor antagonism studies
7-Nitro-THIQ hydrochloride 7-NO₂ C₉H₁₁ClN₂O₂ Nitro group increases reactivity but reduces bioavailability due to polarity

Notes:

  • Electron-donating groups (e.g., -OCH₃, -OCH₂CH₃) enhance lipophilicity and membrane permeability compared to electron-withdrawing groups (e.g., -CF₃, -NO₂) .
  • Positional isomerism : 6,7-Dimethoxy substitution () shows superior anti-inflammatory activity compared to 7-ethoxy derivatives, likely due to synergistic electronic effects .

Pharmacological Activity

  • 7-Ethoxy-THIQ vs. 6,7-Dimethoxy-THIQ : The dimethoxy analogue demonstrated 3.3× greater anti-inflammatory potency than diclofenac sodium in arthritis models, whereas 7-ethoxy derivatives lack comparable published data . This suggests methoxy groups at both 6- and 7-positions optimize receptor interactions.
  • 7-Trifluoromethyl-THIQ : Exhibits enhanced selectivity for ADAMTS-4 inhibition compared to 6,7-dimethoxy derivatives, highlighting the role of steric and electronic effects in enzyme binding .

Physicochemical Properties

  • Melting Points : 7-Methoxy-THIQ hydrochloride has a higher melting point (mp) than 7-ethoxy derivatives due to reduced alkyl chain flexibility .
  • Solubility : Ethoxy and propoxy substituents (e.g., 7-propoxy-THIQ in ) improve solubility in organic solvents compared to halogenated derivatives .

Preparation Methods

General Synthetic Strategy

The synthesis of 7-ethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride typically follows a classical Pictet-Spengler type cyclization, where a phenethylamine derivative undergoes intramolecular cyclization with an aldehyde or its reactive equivalent to form the tetrahydroisoquinoline ring system.

  • The starting material is usually a phenethylamine substituted at the 7-position with an ethoxy group.
  • The cyclization is induced by reacting the phenethylamine or its salt with an aldehyde compound under acidic conditions.
  • The product tetrahydroisoquinoline is then converted into its hydrochloride salt to improve stability and isolation.

This general approach is supported by patent literature describing various 1,2,3,4-tetrahydroisoquinoline derivatives and their preparation methods.

Detailed Preparation Steps

Preparation of the Phenethylamine Intermediate

  • The phenethylamine intermediate bearing the 7-ethoxy substituent is synthesized or procured.
  • This intermediate can be converted into an inorganic acid salt (e.g., hydrochloride) to facilitate the ring-closure reaction.

Ring-Closure via Pictet-Spengler Reaction

  • The phenethylamine salt is reacted with an aldehyde compound or its reactive derivative.
  • The aldehyde is often derived from the corresponding phenethyl alcohol by oxidation methods such as Dess-Martin periodinane oxidation.
  • The reaction is typically carried out under acidic conditions, sometimes using trifluoroacetic acid at elevated temperatures (~70 °C).
  • The ring-closure yields the tetrahydroisoquinoline core with the 7-ethoxy substitution intact.

Formation of Hydrochloride Salt

  • The free base tetrahydroisoquinoline is treated with hydrochloric acid to form the hydrochloride salt.
  • This salt formation enhances the compound’s crystallinity and stability, facilitating purification and characterization.

Research Findings and Yields

A study focusing on related 7-substituted tetrahydroisoquinolines reported the following:

Step Conditions/Details Yield (%) Notes
Aldehyde preparation Dess-Martin oxidation of 2-(3,4-dimethoxyphenyl)ethanol Not specified High purity aldehyde for cyclization
Pictet-Spengler cyclization Neat trifluoroacetic acid, 70 °C 20–27 Modified conditions for electron-rich substrates
Deprotection (if applicable) KOH and hydrazine monohydrate in ethylene glycol, 120 °C 32–68 Used for removing protecting groups
N-alkylation (further step) With N-benzylbromoacetamide Not specified Subsequent functionalization step

The cyclization yields for compounds similar to 7-ethoxy-1,2,3,4-tetrahydroisoquinoline are moderate, typically in the 20–30% range. Optimizing reaction conditions can improve yields.

Notes on Reaction Specificity and Challenges

  • Electron-withdrawing substituents on the aromatic ring can significantly affect the cyclization efficiency, often lowering yields or preventing ring closure.
  • Protecting group strategies may be necessary for sensitive substituents; however, removal of protecting groups can be challenging and requires careful optimization.
  • The choice of acid and temperature during the Pictet-Spengler reaction is critical for obtaining the desired tetrahydroisoquinoline derivative without side reactions.

Summary Table of Preparation Method

Stage Reagents/Conditions Outcome Comments
Phenethylamine salt formation Phenethylamine + HCl or other acid Phenethylamine hydrochloride salt Facilitates ring closure
Aldehyde synthesis Oxidation (Dess-Martin) of 2-(3,4-dimethoxyphenyl)ethanol Aldehyde intermediate High purity required
Pictet-Spengler cyclization Phenethylamine salt + aldehyde, TFA, 70 °C 7-Ethoxy-1,2,3,4-tetrahydroisoquinoline Moderate yield (20–27%)
Salt formation Treatment with HCl Hydrochloride salt of product Improves stability and isolation

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-Ethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
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7-Ethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

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